![molecular formula C14H9BrN2O2 B2939816 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone CAS No. 477864-80-5](/img/structure/B2939816.png)
6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone (6-BHPQ) is a synthetic quinazolinone compound that has been studied for its potential applications in scientific research, including as a therapeutic agent. It has been shown to possess a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone serves as a pivotal intermediate in synthetic chemistry for the development of a diverse array of quinazolinone derivatives. Studies have detailed the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, showcasing their potential in generating compounds with varied functional groups, including ethers, esters, and sulfonates. These synthesized derivatives have been examined for their antibacterial properties, indicating the broad utility of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone in medicinal chemistry and drug discovery (Badr, El-Sherief, & Mahmoud, 1980).
Antimicrobial and Antiviral Activities
Further research into quinazolinone derivatives has unveiled their antimicrobial and antiviral efficacies. Specific compounds synthesized from 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have demonstrated significant activity against various strains of bacteria and viruses, including the potential to combat poxviruses. This highlights the potential of these compounds in addressing infectious diseases and underscores the importance of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone as a foundational chemical for therapeutic agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antioxidant Properties
Quinazolinone derivatives have also been evaluated for their antioxidant properties, contributing to the potential therapeutic applications of these compounds in oxidative stress-related diseases. The structure-antioxidant activity relationships of 2-substituted quinazolin-4(3H)-ones indicate the necessity of specific substituents to enhance antioxidant efficacy. This research not only expands the utility of 6-bromo-quinazolinone derivatives but also opens avenues for the development of novel antioxidants (Mravljak, Slavec, Hrast, & Sova, 2021).
Anticancer and Anticonvulsant Activities
In the realm of pharmacology, novel quinazolinone derivatives have shown promise as anticancer and anticonvulsant agents. The synthesis of these derivatives from 6-bromo-quinazolinones and their subsequent evaluation against cancer cell lines reveal significant anticancer activity, offering new pathways for cancer treatment. Additionally, certain quinazolinone compounds exhibit potent anticonvulsant properties, suggesting their utility in developing new treatments for epilepsy and related disorders (Amir, Ali, & Hassan, 2013).
Eigenschaften
IUPAC Name |
6-bromo-3-hydroxy-2-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXPOXRURNOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320301 |
Source
|
Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone | |
CAS RN |
477864-80-5 |
Source
|
Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.